molecular formula C14H20N2O2 B8417911 3-(4-Nitro-phenyl)-1-propyl-piperidine

3-(4-Nitro-phenyl)-1-propyl-piperidine

Cat. No.: B8417911
M. Wt: 248.32 g/mol
InChI Key: YZCPTDYGMIAUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitro-phenyl)-1-propyl-piperidine is a piperidine derivative featuring a para-nitro-substituted phenyl ring at the 3-position and a propyl chain at the 1-position of the piperidine scaffold.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(4-nitrophenyl)-1-propylpiperidine

InChI

InChI=1S/C14H20N2O2/c1-2-9-15-10-3-4-13(11-15)12-5-7-14(8-6-12)16(17)18/h5-8,13H,2-4,9-11H2,1H3

InChI Key

YZCPTDYGMIAUQY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(4-Nitro-phenyl)-1-propyl-piperidine can be contextualized by comparing it to structurally related piperidine derivatives. Key compounds for comparison include:

Structural and Functional Analogues

Compound Name Substituent on Phenyl Ring Key Targets Applications/Findings References
This compound 4-Nitro (–NO₂) Not explicitly documented Potential receptor interactions inferred from structural analogs (e.g., sigma receptors).
(+)-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP) 3-Hydroxy (–OH) Sigma receptors, PCP receptors High affinity for sigma receptors; autoradiographic localization in hippocampal regions.
Pridopidine (4-[3-(Methylsulfonyl)phenyl]-1-propyl-piperidine) 3-Methylsulfonyl (–SO₂CH₃) D2 dopamine receptors, σ-1 receptors Dopamine stabilizer; reduces mutant huntingtin levels; tested in Huntington’s disease.

Substituent Effects on Pharmacological Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-nitro group in this compound enhances lipophilicity compared to the electron-donating 3-hydroxy group in 3-PPP. This may improve blood-brain barrier penetration but reduce solubility in polar solvents .
    • The methylsulfonyl group in pridopidine balances lipophilicity and hydrogen-bonding capacity, contributing to its dual activity at D2 and σ-1 receptors .
  • Receptor Binding and Selectivity :

    • 3-PPP demonstrates high affinity for sigma receptors, with autoradiographic studies showing dense binding in the hippocampus and hypothalamus .
    • Pridopidine exhibits moderate D2 receptor occupancy (∼40–70% at therapeutic doses) and σ-1 receptor modulation, linked to neuroprotective effects in Huntington’s disease models .
    • The nitro group in this compound may alter receptor selectivity compared to 3-PPP and pridopidine, though specific data are unavailable in the provided literature.

Physicochemical and Pharmacokinetic Properties

Parameter This compound 3-PPP Pridopidine
Molecular Weight (g/mol) ~264.3 (estimated) ~235.3 ~297.4
LogP (lipophilicity) High (due to –NO₂) Moderate (due to –OH) Moderate (due to –SO₂CH₃)
Solubility Low in water Moderate in polar solvents Moderate in DMSO/water

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Nitro-phenyl)-1-propyl-piperidine, and how can purity be validated?

  • The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often prepared by reacting 4-nitrobenzyl halides with propylamine under basic conditions . Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinct peaks for the nitro group at ~8.2 ppm and piperidine protons at 1.4–3.0 ppm) and high-performance liquid chromatography (HPLC) with >95% purity thresholds . Mass spectrometry (HRMS) is critical for verifying molecular weight accuracy (±2 ppm) .

Q. What in vitro assays are recommended for initial pharmacological profiling of this compound?

  • Radioligand binding assays (e.g., dopamine D2 receptor affinity) are standard due to structural similarities to pridopidine, a known D2 stabilizer . Functional assays, such as cAMP modulation in HEK293 cells transfected with D2 receptors, can assess agonism/antagonism . Dose-response curves (1 nM–10 µM) help determine EC50/IC50 values.

Advanced Research Questions

Q. How can conflicting data on receptor binding vs. functional activity be resolved for this compound?

  • Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or compound stability. For example, pridopidine analogs show high D2 occupancy in vivo but variable in vitro efficacy due to metabolite interference . Parallel studies using fresh stock solutions, kinetic binding assays (e.g., dissociation rates), and metabolite profiling (LC-MS/MS) are recommended .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS applications?

  • Structural modifications, such as introducing trifluoromethyl groups (logP optimization) or reducing hydrogen-bond donors (e.g., nitro to amine reduction), enhance BBB permeability. In silico models (e.g., SwissADME) predict logP values >2.5 and polar surface area <90 Ų as favorable . In vivo microdialysis in rodents can validate brain/plasma ratios .

Q. How do stereochemical variations impact biological activity?

  • Enantiomeric purity is critical. For example, (S)-pridopidine shows higher D2 affinity than (R)-isomers . Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism confirms configurations. Activity assays must compare both enantiomers at matched concentrations .

Methodological Considerations

  • Handling Hazards : The nitro group may render the compound explosive under high heat. Store at –20°C in amber vials and avoid grinding .
  • Data Reproducibility : Batch-to-batch variability in nitro-phenyl derivatives necessitates elemental analysis (C, H, N ±0.4%) and FT-IR for functional group consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.